molecular formula C18H21FN4O3 B1208762 1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 116143-32-9

1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B1208762
CAS No.: 116143-32-9
M. Wt: 360.4 g/mol
InChI Key: KNHLHFDFFDCJJR-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMY-40062 is a novel fluoroquinolone compound developed by Bristol Myers Squibb Co. It is a small molecule drug with the molecular formula C18H21FN4O3. This compound is known for its potent antibacterial activity and has been studied for its effects on various bacterial strains .

Preparation Methods

The synthesis of BMY-40062 involves the incorporation of a fluorine atom at the C6 position of the quinolone core, which is a common modification in fluoroquinolones to enhance their antibacterial activity . The synthetic route typically includes the following steps:

Industrial production methods for BMY-40062 would involve scaling up these synthetic steps under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

BMY-40062 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BMY-40062 has been extensively studied for its antibacterial properties. It has shown activity against a wide range of bacterial strains, including gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, as well as gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . Its applications in scientific research include:

Mechanism of Action

Comparison with Similar Compounds

BMY-40062 is compared with other fluoroquinolones such as ciprofloxacin, ofloxacin, and sparfloxacin. While all these compounds share a similar mechanism of action, BMY-40062 has shown unique properties:

Similar compounds include:

BMY-40062 stands out due to its favorable balance of antibacterial activity, low toxicity, and pharmacokinetic properties.

Properties

CAS No.

116143-32-9

Molecular Formula

C18H21FN4O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-tert-butyl-7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H21FN4O3/c1-18(2,3)23-8-12(17(25)26)14(24)11-5-13(19)16(21-15(11)23)22-7-9-4-10(22)6-20-9/h5,8-10,20H,4,6-7H2,1-3H3,(H,25,26)/t9-,10-/m1/s1

InChI Key

KNHLHFDFFDCJJR-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3C[C@H]4C[C@@H]3CN4)F)C(=O)O

SMILES

CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CC4CC3CN4)F)C(=O)O

Canonical SMILES

CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CC4CC3CN4)F)C(=O)O

Synonyms

7-(2,5-diazabicyclo(2.2.1)heptan-2-yl)-1-(1,1-dimethyl)ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
BMY 40062
BMY-40062

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.